trans-2-Methyl-3-penten-2-OL
Description
trans-2-Methyl-3-penten-2-OL is a secondary alcohol with a five-carbon chain featuring a methyl group at position 2 and a double bond at position 3 in the trans configuration. Its structure (C₆H₁₂O) includes a hydroxyl group at carbon 2, contributing to its polar nature and reactivity in condensation or oxidation reactions.
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(E)-2-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3/b5-4+ |
InChI Key |
OWVUFBAJXKEVBE-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(C)(C)O |
Canonical SMILES |
CC=CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing trans-2-Methyl-3-penten-2-OL involves the reaction of methylmagnesium bromide with crotonaldehyde.
Biofilm Inoculation: Another method involves the inoculation of biofilms of M. mesophilicum with P.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions due to their efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Methyl-3-penten-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted alcohols depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which trans-2-Methyl-3-penten-2-OL exerts its effects involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s double bond and hydroxyl group are key sites for interaction with oxidizing agents . The pathways involved often include the formation of intermediate species that further react to form the final products.
Comparison with Similar Compounds
2-Methyl-3-pentanol (CAS 565-67-3)
Structural Differences : Lacks the double bond present in trans-2-Methyl-3-penten-2-OL, making it a saturated secondary alcohol.
Properties and Reactivity :
4-Methyl-4-penten-2-ol (CAS 2004-67-3)
Structural Differences : Positional isomer with a double bond at position 4 instead of 3. The hydroxyl group remains at position 4.
Properties and Reactivity :
- Similar molecular weight (100.16 g/mol) but distinct volatility due to double bond placement.
- The terminal double bond (C4–C5) may increase susceptibility to polymerization or ozonolysis compared to the internal double bond in this compound .
2-Methyl-3-pentanone (CAS 565-69-5)
Functional Group Difference : A ketone instead of an alcohol, with a carbonyl group at position 3.
Properties and Reactivity :
(Z)-3-Methylpent-2-en-4-yn-1-ol (CAS 6153-05-5)
Structural Complexity : Contains both a double bond (C2–C3) and a triple bond (C4–C5), with a Z-configuration.
Reactivity :
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
Cyclic vs. Acyclic Structure : Features a bulky cyclopentenyl group, increasing molecular weight and reducing volatility.
Applications : Subject to rigorous safety assessments by the Research Institute for Fragrance Materials (RIFM), indicating use in perfumes and cosmetics. This contrasts with this compound, which lacks documented fragrance applications .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C₆H₁₂O | Secondary alcohol, alkene | Trans double bond at C3, hydroxyl at C2 |
| 2-Methyl-3-pentanol | 565-67-3 | C₆H₁₄O | Secondary alcohol | Saturated backbone |
| 4-Methyl-4-penten-2-ol | 2004-67-3 | C₆H₁₂O | Secondary alcohol, alkene | Terminal double bond at C4–C5 |
| 2-Methyl-3-pentanone | 565-69-5 | C₆H₁₂O | Ketone | Carbonyl at C3 |
| (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 | C₆H₈O | Alcohol, alkene, alkyne | Conjugated double and triple bonds |
Research Findings and Implications
- Safety and Applications : Cyclic derivatives (e.g., 5-(2,2,3-Trimethyl-cyclopentenyl)-3-methylpentan-2-ol) undergo stringent safety evaluations for consumer products, suggesting this compound may require similar scrutiny if used in fragrances .
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